3-Deoxyestradiol

描述

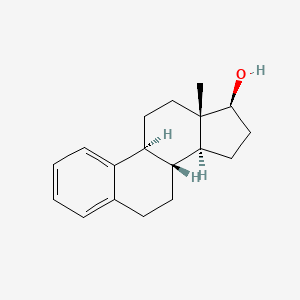

Structure

3D Structure

属性

CAS 编号 |

2529-64-8 |

|---|---|

分子式 |

C18H24O |

分子量 |

256.4 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C18H24O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-17,19H,6-11H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |

InChI 键 |

MUENRDYXOADTOC-ZBRFXRBCSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC=CC=C34 |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC=CC=C34 |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC=CC=C34 |

其他CAS编号 |

2529-64-8 |

产品来源 |

United States |

Biosynthetic Pathways and Precursor Derivations

Occurrence as a Secondary Metabolite in Diverse Biological Entities

Detection in Flora (e.g., Leucobryum javense, Lavandula pubescens, Thymus pubescens, Cyphostemma adenocaule)

3-Deoxyestradiol has been identified in the extracts and essential oils of several plant species, indicating its natural occurrence in the plant kingdom. Its detection typically involves advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Part Detected | Detection Method | Concentration/Notes | Reference |

|---|---|---|---|---|

| Leucobryum javense | Whole plant (methanolic extract) | GC-MS analysis | Identified as a steroid compound among 41 secondary metabolites; minor compound; presence varied with location (Cibodas Botanical Garden and Gunung Gede Pangrango National Park, Indonesia). | researchgate.netresearchgate.netaip.org |

| Lavandula pubescens | Roots, Flowers (essential oil) | GC-MS analysis | Roots: 0.14%; Flowers: 0.15%; Not detected in leaves or stems. | mdpi.commdpi.com |

| Thymus pubescens | Aerial parts (essential oil) | GC-MS analysis | 0.18% of the essential oil composition. | academicjournals.org |

| Cyphostemma adenocaule | Roots (essential oil) | GC-MS analysis | 0.48% of the essential oil composition; among 48 compounds identified. | ajol.inforesearchgate.net |

Presence in Mammalian Biological Systems and In Vitro Models

While direct endogenous detection of this compound in human or other mammalian tissues is not widely reported as a primary hormone, its interactions with mammalian biological systems and its presence in in vitro models have been investigated.

In mammalian biological systems, the enzyme this compound 3-hydroxylase has been identified in rat liver, suggesting a role for this compound as a substrate or metabolite in steroid metabolism within this species acs.org.

In vitro models have provided insights into the potential biological activities and interactions of this compound. Notably, it has been studied for its ability to bind to the human estrogen receptor alpha (ERα). In competitive-binding assays, this compound demonstrated an affinity for human ERα. Its mean IC50 (half maximal inhibitory concentration) was reported as 1.80 × 10^-7 M, with a relative binding affinity (RBA) of 0.499% when compared to estradiol (B170435) oup.com. Further research into the interaction with ERα revealed that the binding affinity of this compound was significantly decreased (49-fold) when Histidine 524 (H524) of the human ERα was mutated, indicating the importance of this specific residue in its interaction with the receptor capes.gov.br.

| Model System | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Rat liver | Enzymatic activity | Presence of this compound 3-hydroxylase, suggesting metabolic relevance. | acs.org |

| Human Estrogen Receptor alpha (ERα) | In vitro competitive-binding assay | Mean IC50: 1.80 × 10^-7 M; Relative Binding Affinity (RBA): 0.499% (compared to estradiol). | oup.com |

| Human Estrogen Receptor alpha (ERα) (H524 mutant) | In vitro binding studies | Binding affinity decreased 49-fold with H524A mutation, highlighting the role of H524 in ERα interaction. | capes.gov.br |

Metabolic Fate and Biotransformation Profiles

Hydroxylation and Oxidation Processes in Metabolic Turnover

Hydroxylation and oxidation are key initial steps in the metabolic turnover of 3-Deoxyestradiol, predominantly occurring on its aromatic ring. These reactions are often catalyzed by cytochrome P450 (CYP) enzymes and require a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-generating system.

Investigations into the metabolism of this compound 17-sulfate, a related conjugated form, in rat hepatic microsomes have revealed a distinct regiospecificity in its aryl hydroxylation. The hydroxylation processes exclusively target the aromatic ring of the molecule nih.govjst.go.jp. Phenolic products with hydroxyl groups at positions 2, 3, or 4 have been identified in both male and female rats nih.govjst.go.jp. Notably, the formation of catechol products, specifically those with hydroxyl groups at positions 2,3 and 3,4, was observed solely in male rats nih.govjst.go.jp. Additionally, a phenol (B47542) product hydroxylated at position 1 was detected in male rats nih.gov.

The metabolic processes yield both monohydroxylated and dihydroxylated products. The monohydroxylated metabolites include phenolic compounds with hydroxyl groups introduced at positions 1, 2, 3, or 4 of the aromatic ring nih.govjst.go.jp. Dihydroxylated metabolites, identified as catechol products, feature hydroxyl groups at vicinal positions, specifically 2,3 and 3,4 nih.govjst.go.jp. The identification of these metabolites has been achieved using techniques such as high-performance liquid chromatography (HPLC) with electrochemical and/or ultraviolet detectors nih.gov.

Table 1: Identified Hydroxylated Metabolites of this compound 17-Sulfate in Rat Hepatic Microsomes

| Metabolite Type | Hydroxylation Position(s) | Observed in Male Rats | Observed in Female Rats |

| Monohydroxylated | 1 | Yes | No |

| Monohydroxylated | 2 | Yes | Yes |

| Monohydroxylated | 3 | Yes | Yes |

| Monohydroxylated | 4 | Yes | Yes |

| Dihydroxylated (Catechol) | 2,3 | Yes | No |

| Dihydroxylated (Catechol) | 3,4 | Yes | No |

The "NIH shift" is a well-documented intramolecular migration of a hydrogen atom on an aromatic ring during hydroxylation reactions, often studied using isotopic labeling wikipedia.orgiupac.org. In the context of 3-deoxysteroids, which include this compound, studies on the aryl hydroxylation of 2- and 3-deuterio-3-deoxyestrones have demonstrated the occurrence of this phenomenon jst.go.jp. Specifically, it was observed that aryl hydroxylation was accompanied by a migration of deuterium (B1214612) from the initially labeled site to an adjacent position on the aromatic ring jst.go.jp. This indicates that the enzymatic hydroxylation of 3-deoxysteroids, including this compound, proceeds via an intermediate that allows for such isotopic migration wikipedia.orgiupac.orgjst.go.jp.

Conjugation Reactions and Metabolite Diversification

Following hydroxylation and oxidation, this compound and its hydroxylated metabolites can undergo conjugation reactions, which typically increase their water solubility, facilitating excretion from the body researchgate.netresearchgate.netresearchgate.net.

Sulfation is a significant conjugation pathway for steroids. This compound can be sulfated to form this compound 17-sulfate nih.gov. This process involves the transfer of a sulfate (B86663) group, typically from 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an available hydroxyl group nih.govnih.govnih.gov. Estrogen sulfotransferases (SULTs), particularly SULT1E1, are key enzymes catalyzing these reactions nih.govnih.govnih.gov. Sulfation increases the hydrosolubility of the steroid and generally prevents its binding to estrogen receptors nih.gov. Importantly, studies on the metabolism of this compound 17-sulfate have shown that the hydroxylation processes on the aromatic ring proceed without the removal of the sulfate group from the 17-position nih.gov.

Glucuronidation is another major conjugation pathway that enhances the polarity of steroid hormones, promoting their excretion in urine or bile researchgate.netresearchgate.netresearchgate.net. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety from UDP-glucuronic acid to hydroxyl groups on the steroid researchgate.netresearchgate.netresearchgate.net. For estradiol (B170435), glucuronidation can occur at either the 3 or 17 hydroxyl group, with the 17-position often being a predominant site for 17-estradiol researchgate.net. Specific UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT1A10, have been identified as being involved in the 3-glucuronidation of β-estradiol researchgate.netnih.gov. While direct data for this compound's glucuronidation pathways are less detailed in the provided sources, the general mechanisms observed for similar steroids like estradiol suggest analogous processes.

Table 2: Key Enzymes and Conjugation Sites in Steroid Metabolism

| Conjugation Type | Enzyme Class | Key Enzymes (Examples) | Typical Conjugation Site(s) (for Estrogens) | Effect on Solubility |

| Sulfation | Sulfotransferases (SULTs) | SULT1E1 | 3-phenolic, 17-hydroxyl | Increased |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT1A8, UGT1A10 | 3-hydroxyl, 17-hydroxyl | Increased |

Formation of Glutathione (B108866) Conjugates and Associated Enzyme System Properties

The formation of glutathione conjugates of catechol estrogens, including those derived from this compound, has been extensively investigated in rat liver microsomes. These conjugation reactions are a key component of Phase II metabolism, serving to detoxify electrophilic compounds by making them more water-soluble for excretion nih.gov.

Studies have shown that enzyme systems involved in the formation of glutathione 1- and 4-thioethers from catechol estrogens, such as 2-hydroxy-3-deoxyestradiol and 2-hydroxyestradiol (B1664083), require specific cofactors and exhibit distinct properties metabolomicsworkbench.org. Molecular oxygen is essential, and NADPH is the preferred cofactor to achieve maximum enzyme activity metabolomicsworkbench.org. The involvement of cytochrome P-450 in these processes is indicated by the suppression of thioether formation in the presence of carbon monoxide, an effect that can be almost completely reversed by illumination with white light metabolomicsworkbench.org.

Furthermore, the formation of glutathione conjugates is considerably inhibited by SKF-525A, a known inhibitor of cytochrome P-450 enzymes metabolomicsworkbench.org. Pretreatment with phenobarbital (B1680315) has been observed to stimulate the formation of these thioethers from various substrates, including 2-hydroxy-3-deoxyestradiol, by 100–220%, suggesting an induction of the involved enzyme systems metabolomicsworkbench.org. Conversely, administration of 3-methylcholanthrene (B14862) did not significantly influence this process metabolomicsworkbench.org. The stability of these enzyme activities is also sensitive to storage conditions, with frozen microsomes experiencing a marked decrease in activity over time metabolomicsworkbench.org.

Glutathione S-transferases (GSTs), a superfamily of Phase II enzymes, play a pivotal role in the metabolic detoxification of estrogens by catalyzing the conjugation of glutathione (GSH) with catechol estrogen quinones, facilitating their rapid excretion . These enzymes are widely distributed across mammalian tissues, with cytosolic forms typically existing as dimers nih.gov. Various GST isoforms have been identified and classified into several classes, including alpha (α), mu (μ), pi (π), theta (θ), omega (Ω), and zeta (ζ), based on their isoelectric point, substrate and inhibitor specificities, antibody recognition, and N-terminal amino acid sequences nih.gov.

Table 1: Cofactor and Inhibitor Effects on Glutathione Conjugate Formation in Rat Liver Microsomes

| Factor/Agent | Effect on Thioether Formation | Implication/Observation | Source |

| Molecular Oxygen | Essential for maximum activity | Required for the enzymatic reaction. | metabolomicsworkbench.org |

| NADPH | Preferable cofactor for maximum activity | Primary electron donor for cytochrome P-450. | metabolomicsworkbench.org |

| Carbon Monoxide (CO) | Suppressed formation (2.1-3.6 COO2 ratios for 50% inhibition) | Suggests Cytochrome P-450 involvement; inhibition reversed by white light. | metabolomicsworkbench.org |

| SKF-525A | Considerably inhibited formation | Indicates involvement of cytochrome P-450 enzymes. | metabolomicsworkbench.org |

| Phenobarbital Pretreatment | Stimulated formation (100-220%) | Suggests induction of the enzyme systems responsible for thioether formation. | metabolomicsworkbench.org |

| 3-Methylcholanthrene Administration | No significant influence | Indicates a lack of induction by this agent on the specific enzyme systems involved. | metabolomicsworkbench.org |

| Frozen Microsome Storage | Marked decrease in enzyme activity | Enzyme activity depressed to 50% at 24 hours for catechol estrogen and 4-5 days for phenol estrogens, highlighting stability concerns for in vitro studies. | metabolomicsworkbench.org |

| NADH | NADH-dependent enzyme activities inhibited by SKF-525A and CO | Cytochrome P-450 participates in both NADPH- and NADH-dependent formation of 2-hydroxyestradiol glutathione thioethers. | metabolomicsworkbench.org |

In Vitro Experimental Models for Metabolic Characterization (e.g., Hepatic Microsomal Incubations)

In vitro experimental models, particularly hepatic microsomal incubations, are instrumental in characterizing the metabolic pathways of compounds like this compound. These models allow for the detailed study of enzymatic reactions in a controlled environment.

When this compound 17-sulfate was incubated with rat liver microsomes under a reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)-generating system, mono- and dihydroxylated products were identified as metabolites. These hydroxylations occurred primarily on the aromatic ring of the compound. Phenolic products, characterized by a hydroxyl group at position 2, 3, or 4, were detected in incubations from both male and female rats. Notably, two catechol products, hydroxylated at positions 2,3 and 3,4, were observed exclusively in samples from male rats.

Further kinetic studies revealed that hydroxylation predominantly occurred at position 2, followed by position 3, with negligible hydroxylation at position 4. These catechol metabolites were confirmed to be secondary products derived from the initial phenolic metabolites. The kinetic parameters obtained from these hydroxylation reactions suggest that distinct enzymes are involved in each specific hydroxylation event. Importantly, these metabolic transformations were found to proceed without the removal of the sulfate group from this compound 17-sulfate. High-performance liquid chromatography (HPLC) was established as an effective analytical procedure for the determination of these potential metabolites.

The use of rat liver microsomes has also been crucial in studying the metabolism of 2-hydroxy-3-deoxyestradiol, a related compound. These in vitro systems provide a controlled environment to elucidate the specific enzymes and conditions that govern the biotransformation of steroidal compounds.

Table 2: Hydroxylation Metabolites of this compound 17-Sulfate in Rat Liver Microsomes

| Metabolite Type | Hydroxylation Position(s) | Detection in Male Rats | Detection in Female Rats | Primary Hydroxylation Site | Secondary Hydroxylation Site | Source |

| Phenolic Products | 2, 3, or 4 | Yes | Yes | 2 | 3 | |

| Catechol Products | 2,3 and 3,4 | Yes | No | N/A | N/A |

Molecular Interactions and Receptor Dynamics

Estrogen Receptor Ligand Binding Studies

Estrogen receptors (ERs), primarily ERα and ERβ, mediate the diverse physiological functions of estrogens mdpi.com. Ligand binding studies are essential for quantifying the affinity of compounds like 3-Deoxyestradiol for these receptors and elucidating the structural basis of these interactions.

Relative Binding Affinity (RBA) assays are commonly used to compare the binding strength of a test compound to estrogen receptors against a reference estrogen, typically 17β-estradiol (E2), which is set at 100% nih.gov. In a study assessing the ER competitive-binding affinity of 188 natural and xenochemicals, this compound was found to have an RBA of 0.499% (Log RBA of -0.30) when compared to E2 oup.comoup.com. This indicates a considerably lower binding affinity for the estrogen receptor compared to the endogenous ligand, 17β-estradiol.

Table 1: Relative Binding Affinities (RBA) for Estrogen Receptor

| Compound | Source | Mean IC50 (M) ± SEM | RBA (%) | Log RBA |

| 17β-Estradiol (E2) | NA | 4.95 × 10⁻⁹ ± 0.85 × 10⁻⁹ | 100.000 | 2.00 |

| This compound | NCI | 1.80 × 10⁻⁷ ± 0.20 × 10⁻⁷ | 0.499 | -0.30 |

Note: Data for E2 is illustrative of a 100% RBA reference. Specific IC50 for E2 from the cited study is 4.95 × 10⁻⁹ M oup.com. NCI indicates chemicals provided by the National Cancer Institute. NA = Not Available.

The interaction of steroidal compounds with estrogen receptors is highly dependent on their structural features plos.orgnih.gov. For typical steroidal estrogens like 17β-estradiol, two key hydrogen bonds are formed between the 3-hydroxyl group and amino acid residues such as E353 and R394 in ERα, or E305 and R346 in ERβ plos.org. A third hydrogen bond is typically formed between the 17-hydroxyl group and H524 in ERα or H475 in ERβ plos.org.

Estrogen receptors exist as two main subtypes, ERα and ERβ, which, despite sharing sequence identity in their ligand-binding domains, exhibit distinct tissue distribution and biological roles mdpi.com. ERα is often associated with proliferative effects, while ERβ can have anti-proliferative effects mdpi.com. Differential binding and selectivity for these subtypes are crucial for understanding the specific biological outcomes of a ligand.

Modulation of Intracellular Signaling Pathways (in vitro mechanistic studies)

Estrogen receptors mediate their effects through both genomic (gene transcription) and non-genomic (rapid, non-transcriptional) intracellular signaling pathways nih.govunimore.itplos.org. Non-genomic actions often involve the activation of signaling cascades such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, extracellular-regulated kinase (ERK), and protein kinase A (PKA) unimore.ituliege.benih.gov.

While the search results discuss the general mechanisms of estrogen-mediated intracellular signaling, including the involvement of ERα and ERβ in these pathways nih.govunimore.ituliege.benih.govnih.gov, specific in vitro mechanistic studies detailing how this compound modulates these intracellular signaling pathways were not found. Studies on other compounds, like 3,3′-Diindolylmethane (DIM), demonstrate that compounds can selectively activate ERβ-mediated gene transcription without direct receptor binding, by recruiting coactivators nih.gov. This highlights the complexity of ER-mediated signaling beyond direct ligand binding. Given the low binding affinity of this compound, any modulation of intracellular signaling pathways would likely occur through indirect mechanisms or require higher concentrations, similar to how some compounds activate ERs without high-affinity binding nih.gov.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Aromatase Inhibition)

Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis, catalyzing the conversion of androgens into estrogens oecd-ilibrary.orgmdpi.comwikipedia.org. Inhibition of aromatase activity leads to decreased estrogen production and is a target for therapeutic intervention, particularly in hormone-dependent cancers mdpi.comwikipedia.org. Aromatase inhibitors can be steroidal or non-steroidal and typically act by interfering with the enzyme's heme group or by competitive inhibition with the substrate oecd-ilibrary.orgmdpi.comnih.gov.

The provided search results indicate that this compound has been identified as a compound with "antifertility activity" researchgate.netresearchgate.netdarrangcollege.ac.in. However, direct evidence or detailed studies on the enzyme inhibition kinetics and mechanism of action of this compound, specifically regarding aromatase inhibition, were not found within the search results. While the concept of aromatase inhibition is well-described oecd-ilibrary.orgmdpi.comwikipedia.orgnih.govresearchgate.net, and some compounds are known to disrupt normal aromatase function nih.gov, the specific role of this compound as an aromatase inhibitor or its kinetic parameters for such inhibition are not detailed.

Interactions with Steroid Hormone-Binding Proteins (e.g., Sex Hormone-Binding Globulin, SHBG)

Steroid hormone-binding globulin (SHBG) is a plasma glycoprotein (B1211001) that binds androgens and estrogens with high affinity, regulating their bioavailability and access to target tissues oup.comhelsinki.finih.govoup.comnih.gov. SHBG plays a critical role in controlling the free fraction of circulating steroid hormones, which is considered biologically active nih.gov.

The search results discuss the general interactions of steroids and other chemicals with SHBG, noting that SHBG binds DHT with the highest affinity, followed by testosterone (B1683101) and estradiol (B170435) helsinki.fi. The binding of estrogens like estradiol to SHBG involves specific interactions within the ligand-binding pocket nih.govoup.com. The presence of a 17β-OH group and an electronegative group at C-3 within a planar C-19 steroid are generally considered important for optimal SHBG binding helsinki.fi.

While this compound is a steroid, specific data regarding its binding affinity or interaction kinetics with Sex Hormone-Binding Globulin (SHBG) were not found in the provided search results. The absence of the 3-hydroxyl group, which is noted as an important feature for optimal SHBG binding for some steroids helsinki.fi, could potentially influence its interaction with SHBG. However, without direct experimental data, the nature and extent of this interaction remain uncharacterized in the current context.

Advanced Analytical and Methodological Approaches in 3 Deoxyestradiol Research

Chromatography-Mass Spectrometry Techniques for Identification and Quantification

Chromatography coupled with mass spectrometry (MS) provides powerful tools for the sensitive and selective analysis of 3-deoxyestradiol and related steroids. These hyphenated techniques are indispensable for both identification and quantification in complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Steroid Analysis

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a superior method for the quantification of steroid hormones, addressing limitations often encountered with immunoassays, particularly concerning specificity and sensitivity. This technique is highly effective for analyzing various steroid hormones, including estrogens, in human serum and tissue samples. HPLC-MS/MS methods can achieve quantification at very low concentration levels guidetopharmacology.org.

For instance, standardized HPLC-MS/MS assays developed for routine determination of steroid hormones in human serum have demonstrated high performance, with excellent linearity (R² > 0.9966), precision (intra-day 1.1-8.8%, inter-day 5.2-14.8%), and accuracy (intra-day 88.3-115.5%, inter-day 91.4-117.2%) bmrb.io. The analytical recovery for various steroid hormones in breast cancer tissue extracts using LC-MS/MS has been reported to be acceptable (76%–110%), with intra-assay coefficient of variation (CV) between 3.9% and 17.0% and inter-assay CV between 2.5% and 8.6% .

The application of UHPLC-MS/MS systems, such as the Shimadzu Nexera MX, can significantly accelerate sample throughput for steroid analysis by employing dual-stream technology, allowing for overlapping sample injections without compromising data quality wikipedia.org. This includes the use of specific analytical columns like Restek Raptor Biphenyl and SunFire C18, coupled with optimized mobile phases and temperature conditions wikipedia.org, .

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a robust analytical tool widely utilized for metabolite profiling and characterization, especially for volatile or derivatizable compounds like steroids and their metabolites. Its advantages include high chromatographic separation power, reproducible retention times, robust quantitation, and high selectivity and sensitivity wikipedia.org.

This compound has been identified using GC-MS in extracts from natural sources like Cortex Dictamni. In one study, this compound was characterized with a retention time of 33.89 minutes and a molecular mass of 256.183, with its identity confirmed using the NIST14 database uni.lu. GC-MS/MS has also been applied in non-targeted to targeted metabolomics strategies for identifying chemical markers, including this compound, in complex traditional Chinese medicine preparations citeab.com.

For the analysis of estrogen metabolites, including those structurally related to this compound, GC-MS methods often involve derivatization steps, such as two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization, to improve detectability and achieve symmetric peak shapes citeab.com. Optimized GC-MS conditions can include specific oven temperature programs (e.g., initial 270°C, ramped to 300°C at 6°C/min, then to 330°C at 10°C/min) and selected ion monitoring (SIM) modes for enhanced sensitivity and selectivity citeab.com. The use of high-temperature GC columns, such as MXT-1, further improves detectability by reducing bleeding citeab.com.

Table 1: Examples of GC-MS Parameters and Findings for Steroid Analysis

| Parameter/Analyte | Description/Value | Source |

| GC-MS Conditions | ||

| Oven Temperature Program | Initial 270°C, ramped to 300°C at 6°C/min, then to 330°C at 10°C/min | citeab.com |

| Injection Mode | Split mode (10:1) | citeab.com |

| Injector Temperature | 280°C | citeab.com |

| Ion Source Temperature | 230°C | citeab.com |

| Electron Energy | 70 eV | citeab.com |

| Column Type | MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) | citeab.com |

| This compound Identification | ||

| Retention Time | 33.89 min | uni.lu |

| Molecular Mass | 256.183 | uni.lu |

| Molecular Formula | C₁₈H₂₄O | uni.lu |

| Derivatization | Ethoxycarbonylation (EOC), Pentafluoropropionyl (PFP) | citeab.com |

| Quantification Limit (LOQ) | 0.02 to ~0.1 ng/mL (for most estrogens) | citeab.com |

Spectroscopic Characterization of this compound and its Metabolites (e.g., NMR, IR, UV/Vis Spectroscopy)

Spectroscopic techniques are fundamental for elucidating the structure, composition, and properties of organic compounds like this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insights into the connectivity, stereochemistry, and environment of atoms within a molecule by analyzing the nuclear spins of atoms nih.gov, ontosight.ai, uni.lu. For steroids, NMR is crucial for determining the precise arrangement of carbon and hydrogen atoms, including the positions of functional groups and chiral centers. This technique can reveal subtle structural differences between isomers and confirm the identity of newly synthesized or isolated metabolites.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption and transmission of light by molecules, providing valuable data on electronic transitions nih.gov, ontosight.ai, uni.lu. This technique is particularly useful for detecting conjugated systems and aromatic compounds, which are characteristic features of the steroid nucleus. For this compound, UV/Vis can help determine its electronic structure and quantify its concentration in solution based on its absorbance properties nih.gov.

These spectroscopic methods are often used in combination to provide a comprehensive structural elucidation, overcoming the limitations of individual techniques uni.lu.

Radiometric and Enzyme Activity Assays for Metabolic Pathway Elucidation

Radiometric and enzyme activity assays are critical for elucidating the metabolic pathways of compounds like this compound and identifying the specific enzymes involved in its transformations.

Radiometric Assays: These assays measure the incorporation or release of radioactivity from substrates, utilizing radioactive isotopes such as ¹⁴C, ³²P, ³⁵S, and ¹²⁵I wikipedia.org, nih.gov. Radiometric assays are highly sensitive and specific, making them invaluable for tracing the metabolic fate of a compound and identifying its metabolites, even in complex biological extracts wikipedia.org, nih.gov. For this compound, radiolabeled versions could be incubated with enzyme preparations or cellular systems to track its conversion into various products and quantify the rate of these reactions.

Enzyme Activity Assays: Enzyme assays measure the rate at which an enzyme converts a substrate into a product nih.gov, fishersci.be. These assays can be continuous (monitoring activity in real-time) or discontinuous (stopping the reaction at intervals to measure substrate/product concentrations) nih.gov, fishersci.be. They are essential for determining enzyme kinetics, identifying enzymes responsible for specific metabolic steps, and understanding how various factors influence enzyme activity, fishersci.be. For this compound, enzyme activity assays would be used to identify specific hydroxylases, reductases, or transferases that catalyze its metabolism, thereby mapping out its complete metabolic cascade. Such assays can employ various detection methods, including absorbance, fluorescence, or chemiluminescence.

Optimized Sample Preparation and Extraction Methodologies for Complex Biological Matrices

Effective sample preparation and extraction are paramount for accurate and reliable analysis of this compound in complex biological matrices such as serum, urine, or tissue. The primary objectives of these methodologies are to dissolve the analyte, remove interfering compounds, and pre-concentrate the target compound,.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. For instance, serum samples can be extracted with ethyl acetate, followed by vortexing, drying under a nitrogen stream, and redissolution for GC-MS analysis uni.lu. LLE is effective for separating analytes from polar interferences.

Solid-Phase Extraction (SPE): SPE is a widely used technique for selective extraction and purification, often performed on 96-well plates for high-throughput analysis bmrb.io,. It involves passing the sample through a solid sorbent material that selectively retains the analyte, while impurities are washed away. The analyte is then eluted with a suitable solvent. SPE has been successfully applied for steroid hormone analysis in human serum, demonstrating good recovery rates bmrb.io. Optimized SPE-GC-MS methods for hormones in complex matrices like meat and fish have shown average recoveries ranging from 90% to 105%, with minimal matrix effects, highlighting its efficiency for trace-level determination.

Protein Precipitation: This technique involves denaturing and precipitating proteins from biological samples, allowing for the separation of the analyte from a large portion of the matrix.

The optimization of these methods is crucial to ensure high recovery, minimize matrix effects (signal suppression or enhancement), and achieve the necessary sensitivity for trace-level quantification of this compound and its metabolites in various biological samples. Preparing calibrators and quality control samples by spiking known amounts of steroid hormones into steroid-free biological matrices is a standard practice to validate these methodologies .

Application of Isotopic Labeling Strategies in Mechanistic and Kinetic Studies

Isotopic labeling strategies involve incorporating stable isotopes (e.g., deuterium (B1214612), ¹³C) or radioactive isotopes (e.g., ¹⁴C, ³H) into the chemical structure of this compound. These labeled compounds serve as tracers to investigate metabolic mechanisms and kinetic parameters without altering the compound's chemical properties significantly.

The use of isotopically labeled substrates is particularly valuable in:

Elucidating Metabolic Pathways: By tracking the labeled atoms through a series of enzymatic reactions, researchers can identify the sequence of transformations and the intermediate metabolites formed. This provides direct evidence for the pathways involved in this compound biosynthesis, degradation, or interconversion.

Determining Reaction Kinetics: Isotopic labeling allows for precise measurement of reaction rates and enzyme turnover, providing kinetic data essential for understanding the efficiency and regulation of metabolic processes. This can involve monitoring the depletion of labeled substrate or the formation of labeled product over time.

Identifying Enzyme Mechanisms: Specific labeling patterns can reveal details about the mechanism of enzymatic reactions, such as bond cleavage and formation events, and the involvement of cofactors or specific amino acid residues in the active site. For example, studies on terpene synthases have utilized isotopic labeling in conjunction with NMR spectroscopy to gain detailed mechanistic insights.

By applying these strategies to this compound, researchers can gain a deeper understanding of its physiological roles, how it is metabolized in different tissues, and how its metabolism might be affected by various conditions or interventions.

Investigative Applications and Future Research Directions

Utilization as a Biochemical Probe for Steroidogenesis and Metabolic Pathway Research

3-Deoxyestradiol and its derivatives serve as valuable biochemical probes in the study of steroidogenesis and broader metabolic pathways. Research has explored the metabolic patterns of compounds like this compound 17-sulfate, demonstrating its incubation with rat hepatic microsomes under a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-generating system. This process led to the identification of mono- and dihydroxylated products, specifically those hydroxylated at the aromatic ring nih.gov. Phenolic products with hydroxyl groups at positions 2, 3, or 4 were detected in both male and female rats, while two catechol products with hydroxyl groups at 2,3 and 3,4 were exclusively found in male rats nih.gov. These metabolic transformations were confirmed to occur without the removal of the sulfate (B86663) group, and an analytical procedure using high-performance liquid chromatography was established for metabolite determination nih.gov. Such studies highlight how this compound derivatives can be utilized to elucidate specific enzymatic activities and the intricacies of steroid metabolism within biological systems. Furthermore, steroid derivatives, including those related to this compound, are considered potential therapeutic or mechanistic tools that can enhance the understanding of the roles of various hormones in steroidogenesis mdpi.com.

Contributions to Comparative Steroid Metabolomics and Lipidomics Research

In the fields of comparative steroid metabolomics and lipidomics, this compound contributes as a relevant analyte for understanding the broader landscape of steroid and lipid metabolism. Metabolomics and lipidomics are increasingly pivotal in drug discovery and development, offering quantitative and comprehensive assessments of metabolic profiles that underpin physiological and pathological mechanisms mdpi.comnih.gov. These approaches, often employing mass spectrometry (MS)-based techniques, aim to measure a wide spectrum of metabolites or lipids within biological samples, providing functional insights and aiding in target identification mdpi.comnih.govnih.govmasseycancercenter.org.

While specific comparative studies focusing solely on this compound across different biological systems are not extensively detailed, its presence as a steroid hormone means it would be a crucial component in such analyses. Comparative metabolomics and lipidomics can identify altered biochemical pathways, such as the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and linoleic acid metabolism, which are commonly altered in various conditions and experimental models mdpi.com. The ability to quantify and compare levels of steroid hormones like this compound across different species, tissues, or disease states would provide valuable insights into species-specific metabolic differences, environmental influences on steroid profiles, or changes associated with specific physiological or pathological conditions.

Development of Experimental Models for Estrogenic Activity Assessment in Non-Clinical Contexts

This compound's inherent estrogenic properties make it relevant in the development and validation of experimental models for assessing estrogenic activity in non-clinical settings. These models are crucial for screening compounds for potential endocrine-disrupting effects or beneficial estrogenic actions. Common non-clinical assays for evaluating estrogenicity include both in vitro and in vivo methods nih.govmdpi.com.

Table 1: Non-Clinical Experimental Models for Estrogenic Activity Assessment

| Model Type | Assay Examples | Principle | Relevance to this compound |

| In Vitro | Receptor Binding Assays nih.gov | Measures compound's ability to bind to estrogen receptors. | Can quantify this compound's binding affinity to ERs. |

| Cell-Proliferation Assays (E-screens) nih.gov | Assesses the proliferative effect of estrogens on target cells (e.g., MCF-7). | Useful for evaluating this compound's ability to induce cell growth. | |

| Reporter Gene Assays nih.gov | Measures estrogen receptor-mediated transcriptional activation. | Can determine this compound's potency in activating estrogen-responsive genes. | |

| In Vivo | Uterotrophic Assay mdpi.comlouisville.edu | Measures increase in uterine weight in ovariectomized adult or immature non-ovariectomized rodents. | A standard assay to confirm in vivo estrogenic effects of this compound or extracts containing it. |

The identification of this compound in natural extracts, such as those from Persicaria hydropiper, which exhibit estrogenic effects like uterine hyperplasia, underscores the utility of these models in characterizing the biological activity of such compounds darrangcollege.ac.inresearchgate.net. These experimental models provide a controlled environment to understand the mechanisms of action of estrogenic compounds without direct human exposure, allowing for the characterization of their potency and the study of their receptor binding mechanisms louisville.edu.

Research into Environmental Steroid Detection and Environmental Fate Mechanisms

Research into environmental steroid detection and environmental fate mechanisms is a critical area where compounds like this compound are relevant, given their nature as steroid hormones. Steroid estrogens, including estrone (B1671321) (E1), 17β-estradiol (E2), and estriol (B74026) (E3), are natural and synthetic hormones that enter the environment through incomplete sewage discharge and other sources like livestock farms and urban agglomerations nih.govresearchgate.netmdpi.com. These compounds have been detected in waters and soils globally researchgate.net.

The environmental fate of steroid estrogens is influenced by mechanisms such as sorption, biodegradation, and photodegradation nih.govresearchgate.netfrontiersin.org. For instance, in wastewater treatment plants (WWTPs), sorption onto sludge and biodegradation by microbes are primary removal mechanisms nih.gov. While this compound's specific environmental detection and fate mechanisms are not detailed in the provided search results, its structural similarity to other steroid estrogens suggests it would undergo similar environmental processes. Therefore, methodologies developed for the detection and study of the environmental fate of common estrogens would be applicable to this compound, contributing to a broader understanding of steroid hormone persistence and transformation in aquatic and terrestrial ecosystems. Monitoring the occurrence of endocrine-disrupting chemicals, including steroid hormones, in WWTP effluents is crucial for protecting both human health and the environment researchgate.net.

Applications in Phytochemical and Natural Product Discovery and Characterization

This compound has been identified as a significant compound in the discovery and characterization of phytochemicals and natural products, particularly those with notable biological activities.

Table 2: Natural Sources and Reported Activities of this compound

| Natural Source | Identified Compound | Reported Biological Activities | Reference |

| Persicaria hydropiper (root extract) | This compound | Antifertility properties, influence on molecular pathway for embryo implantation, estrogenic effects (uterine hyperplasia) | darrangcollege.ac.inresearchgate.netresearchgate.netresearchgate.net |

| Phaleria macrocarpa (fruit extract) | This compound | Antiobesity, antihyperlipidemic effects, strong binding affinities for HMG-CoA reductase and pancreatic lipase (B570770) | hh-publisher.com |

Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic root extract of Persicaria hydropiper revealed the presence of this compound, alongside stigmasterol, both known for their antifertility properties darrangcollege.ac.inresearchgate.netresearchgate.netresearchgate.net. Studies on this extract demonstrated its ability to alter the duration and sequence of the estrous cycle in female mice and induce uterine hyperplasia, pointing towards its estrogenic compounds influencing embryo implantation darrangcollege.ac.inresearchgate.net.

Similarly, in Phaleria macrocarpa fruit extracts, this compound was identified via GC-MS and showed strong binding affinities for HMG-CoA reductase and pancreatic lipase, contributing to the plant's in vivo antiobesity and antihyperlipidemic effects hh-publisher.com. These findings underscore the importance of this compound in the pharmacological profiles of these natural products and highlight its potential as a lead compound in drug discovery efforts.

Elucidation of Novel Biological Roles and Molecular Functions Beyond Classical Estrogenic Actions (mechanistic studies)

Beyond its classical estrogenic actions, research into this compound is beginning to elucidate novel biological roles and molecular functions, necessitating more detailed mechanistic studies. The identification of this compound in natural products with diverse pharmacological activities suggests functions that may extend beyond the typical estrogen receptor-mediated pathways.

For instance, its presence in Persicaria hydropiper extracts is associated with "profound antifertility properties" and an "influence on the molecular pathway for embryo implantation" darrangcollege.ac.inresearchgate.net. While these effects could be linked to estrogenic activity, the specific molecular mechanisms underlying the prevention of embryo implantation warrant further investigation to determine if novel pathways or interactions are involved.

Similarly, the observation that this compound in Phaleria macrocarpa fruit extracts contributes to "antiobesity and antihyperlipidemic effects" through strong binding affinities for enzymes like HMG-CoA reductase and pancreatic lipase points to metabolic roles that may not be solely dependent on classical estrogen receptor activation hh-publisher.com. Mechanistic studies would aim to fully characterize these interactions, identify specific cellular targets, and delineate the signaling cascades involved. The broader field of estrogen research also acknowledges the existence of "non-classical estrogenic effects," and test systems have been established to investigate these, suggesting a framework for exploring such expanded roles for this compound nih.gov. Understanding these novel functions could open new avenues for therapeutic development or provide deeper insights into steroid biology.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-Deoxyestradiol, and what methodological controls ensure reproducibility?

- Answer: Synthesis typically involves demethylation or hydroxylation of estradiol derivatives. Key steps include purification via HPLC and characterization using NMR or mass spectrometry. Methodological controls include rigorous temperature monitoring during reactions, solvent purity verification, and repeated crystallization to ensure >95% purity. Safety protocols for handling estrogen analogs (e.g., PPE, ventilation) should align with OSHA standards . Experimental reproducibility requires documentation of reaction conditions (e.g., catalysts, stoichiometry) as per advanced chemistry specifications .

Q. How can researchers validate this compound’s receptor binding specificity in vitro?

- Answer: Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and recombinant estrogen receptors (ERα/ERβ) are standard. Include negative controls (e.g., ER-negative cell lines) and quantify displacement curves via Scatchard analysis. Statistical validation requires triplicate experiments with ANOVA to assess significance (p < 0.05). Reference literature reviews to compare assay conditions (e.g., buffer pH, incubation time) and avoid confounding variables .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported pharmacokinetic data for this compound across studies?

- Answer: Conduct a meta-analysis to identify variables such as administration routes (oral vs. intravenous), animal models (rodent vs. primate), or analytical methods (LC-MS vs. ELISA). Apply sensitivity analysis to isolate confounding factors (e.g., metabolite interference) and use Bayesian statistics to reconcile conflicting half-life or bioavailability data . Cross-validate findings with independent assays, such as microsomal stability tests .

Q. How should enzymatic stability assays for this compound be designed to mimic physiological conditions?

- Answer: Simulate human hepatic metabolism using liver microsomes or hepatocytes, with controls for CYP450 isoform activity (e.g., CYP1A2/3A4 inhibitors). Quantify degradation via LC-MS/MS, reporting limits of detection (LOD) and quantification (LOQ). Include time-course studies (0–24 hrs) and compare results across species (human vs. rat). Reference standardized protocols for data reproducibility .

Q. What methodological frameworks are recommended for analyzing this compound’s role in estrogen receptor-negative cancer models?

- Answer: Use transcriptomic profiling (RNA-seq) to identify non-canonical signaling pathways (e.g., MAPK/NF-κB). Pair with siRNA knockdown experiments to confirm target genes. For in vivo models, employ orthotopic xenografts and randomized block designs to minimize bias. Data interpretation should integrate pathway enrichment tools (e.g., DAVID, KEGG) and adhere to ethical guidelines for animal studies .

Methodological Considerations

- Data Contradiction Analysis: When conflicting results arise (e.g., variable IC₅₀ values), re-evaluate experimental parameters such as cell passage number, serum concentration in media, or batch-to-batch compound variability. Use Bland-Altman plots to assess systematic bias .

- Ethical Compliance: For studies involving human tissues, ensure IRB approval and anonymize data. Document informed consent procedures and adhere to GDPR or HIPAA standards for data storage .

- Statistical Rigor: Power calculations (α = 0.05, β = 0.2) must precede experiments. Report effect sizes and confidence intervals rather than relying solely on p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。